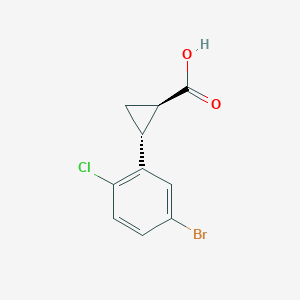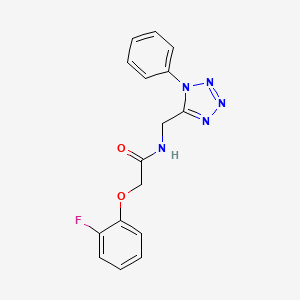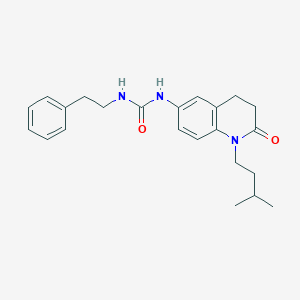![molecular formula C18H23FN2O2 B2500086 N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252120-20-9](/img/structure/B2500086.png)
N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely researched for its potential use in treating various inflammatory diseases.
Mécanisme D'action
N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is a key enzyme in the biosynthesis of leukotrienes. By inhibiting this compound, this compound inhibitor prevents the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have anti-inflammatory effects in animal models of various inflammatory diseases. This compound inhibitor has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. In addition, this compound inhibitor has been shown to reduce the severity of joint inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor in lab experiments is that it has been extensively researched and has a well-understood mechanism of action. This compound inhibitor is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound inhibitor in lab experiments is that it may not accurately reflect the complex pathogenesis of inflammatory diseases in humans.
Orientations Futures
There are several future directions for research on N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor. One possible direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and atherosclerosis. Another possible direction is to investigate the potential use of this compound inhibitor in combination with other anti-inflammatory drugs. Finally, future research could focus on developing more potent and selective this compound inhibitors with fewer side effects.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor involves several steps, including the reaction of 2-fluorophenol with 2-bromo-1-(prop-2-yn-1-yl)piperidine to obtain 2-(2-fluorophenoxy)-1-(prop-2-yn-1-yl)piperidine. The next step involves the reaction of the obtained compound with N-(tert-butoxycarbonyl)proline to obtain N-(tert-butoxycarbonyl)-2-(2-fluorophenoxy)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The final step involves the deprotection of the tert-butoxycarbonyl group to obtain this compound inhibitor.
Applications De Recherche Scientifique
N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibitor has been extensively researched for its potential use in treating various inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. This compound inhibitor works by inhibiting the production of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of these diseases. This compound inhibitor has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and atherosclerosis.
Propriétés
IUPAC Name |
N-[1-(2-fluorophenoxy)propan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-14(2)13-23-17-7-5-4-6-16(17)19/h1,4-7,14-15H,8-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGLFJMNWVEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1F)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)



![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)